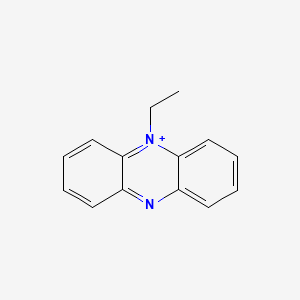

Phenazinium, 5-ethyl-

Description

Historical Context and Evolution of Phenazinium Chemistry in Scientific Inquiry

The journey of phenazinium chemistry is intrinsically linked to the broader history of organic and heterocyclic chemistry. The parent molecule, phenazine (B1670421), a nitrogen-containing heterocyclic aromatic compound, has been known for over a century. Early investigations into phenazine and its derivatives were primarily driven by their properties as dyes and pigments, owing to their extended conjugated π-systems which absorb light in the visible region.

The quaternization of one of the nitrogen atoms in the phenazine ring to form a phenazinium salt marked a significant evolution in this field. This structural modification results in a cationic species with altered electronic and solubility characteristics. The introduction of an alkyl group, such as an ethyl group at the N-5 position, to create compounds like Phenazinium, 5-ethyl-, further expanded the chemical space and potential applications of these molecules. The development of synthetic methodologies to regioselectively introduce substituents onto the phenazine core has been a critical aspect of advancing this area of research. nih.gov

Significance of N-Alkylphenazinium Systems in Contemporary Chemical and Biochemical Research

N-Alkylphenazinium systems, including Phenazinium, 5-ethyl-, are of considerable interest in modern chemical and biochemical research due to their diverse functionalities. nih.gov A key area of their application is in the field of electrochemistry, where they serve as efficient redox mediators. Their ability to shuttle electrons between an enzyme's active site and an electrode surface has been harnessed in the development of electrochemical biosensors. researchgate.netnih.gov This is particularly valuable for the detection of various analytes with high sensitivity and specificity.

Furthermore, the planar aromatic structure of N-alkylphenazinium salts facilitates their interaction with biological macromolecules. nih.gov This property has been explored in the context of their potential as antimicrobial and antifungal agents. ontosight.ai The positive charge on the phenazinium nitrogen can promote binding to negatively charged cellular components, leading to disruption of cellular processes. nih.gov In materials science, the unique photophysical properties of these compounds are being investigated for applications in areas such as organic light-emitting diodes (OLEDs) and as photocatalysts. nih.gov

Scope and Research Trajectory of Phenazinium, 5-ethyl- and its Analogues

Current research on Phenazinium, 5-ethyl- and its analogues is largely concentrated on their role as electron mediators in biosensors. researchgate.netnih.gov A notable example is the use of 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES) in disposable enzyme sensor strips for detecting lactate (B86563), glucose, and hemoglobin A1c. researchgate.netnih.gov Studies have demonstrated that mPES can effectively replace other mediators, offering stability and enabling sensor operation at low potentials to minimize interference. researchgate.netnih.gov

The research trajectory for these compounds is pointing towards the development of more stable and efficient mediators for a wider range of biosensing applications. This includes the design of novel analogues with tailored redox potentials and improved compatibility with different enzymes and electrode materials. Furthermore, the exploration of their antimicrobial and photodynamic properties continues to be an active area of investigation, with the aim of developing new therapeutic agents. ontosight.aiontosight.ai The synthesis of asymmetrically substituted phenazinium salts is also a promising avenue for creating new functional materials with unique optical and electronic properties. nih.gov

Detailed Research Findings

Recent studies have highlighted the practical applications of Phenazinium, 5-ethyl- derivatives in electrochemical biosensing. The following table summarizes key findings from a study on a lactate sensor utilizing 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) as a mediator.

| Parameter | Value | Reference |

| Mediator | 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | nih.gov |

| Enzyme | Aerococcus viridans-derived engineered lactate oxidase (AvLOx) | nih.gov |

| Operating Potential | +0.2 V to 0 V vs. Ag/AgCl | nih.gov |

| Sensitivity | 0.73 ± 0.12 μA/mM | nih.gov |

| Linear Range | 0-50 mM lactate | nih.gov |

| Storage Stability | At least 48 days at 25 °C | nih.gov |

These findings underscore the efficacy of mPES as a stable and efficient electron mediator in biosensor development. nih.gov The low operating potential is particularly advantageous as it reduces interference from other electroactive species commonly found in biological samples, such as uric acid and acetaminophen (B1664979). nih.gov

Structure

3D Structure

Properties

CAS No. |

19165-62-9 |

|---|---|

Molecular Formula |

C14H13N2+ |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

5-ethylphenazin-5-ium |

InChI |

InChI=1S/C14H13N2/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16/h3-10H,2H2,1H3/q+1 |

InChI Key |

LFCGYFQNFRGNKL-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for Phenazinium, 5 Ethyl and Its Derivatives

Strategies for N-Alkylation of Phenazine (B1670421) Core (e.g., 5-Ethylation)

The introduction of an alkyl group, such as an ethyl group at the N-5 position of the phenazine core, is a fundamental step in producing 5-ethylphenazinium salts. The most common method for this transformation is the direct alkylation of the parent phenazine molecule. nih.gov This reaction is typically carried out using alkylating agents like alkyl halides (e.g., ethyl iodide) or dialkyl sulfates (e.g., diethyl sulfate). nih.gov

The reaction involves the attack of the nitrogen atom of the phenazine ring on the electrophilic alkylating agent. This process, however, can lead to a mixture of regioisomers, as the two nitrogen atoms in the phenazine ring are available for alkylation. nih.gov The ratio of the resulting isomers is often influenced by both electronic effects of any pre-existing substituents on the phenazine ring and steric hindrance. nih.gov

An alternative and regioselective approach involves the alkylation of a precursor molecule before the final cyclization to form the phenazine ring. nih.gov For instance, a bis(2-nitrophenyl)amine (B107571) can be alkylated with an alkyl iodide. nih.gov Subsequent reduction of the nitro groups and an oxidative cyclization step yields a single isomer of the N-alkyl phenazinium salt with high yield. nih.gov This method offers precise control over the position of the alkyl group. nih.gov Research has also explored the alkylation of phenazine using N-chloroamines in an acidic medium. tandfonline.comtandfonline.com

Table 1: Examples of N-Alkylation Reactions

| Precursor | Alkylating Agent | Product | Key Features | Reference |

|---|---|---|---|---|

| Phenazine | Alkyl halides or dialkyl sulfates | N-Alkyl Phenazinium Salt | Can produce isomeric mixtures; ratio influenced by electronics and sterics. | nih.gov |

| Bis(2-nitrophenyl)amine | Alkyl iodides (e.g., iodomethane, 1-iodohexane) | N-Alkyl Phenazinium Salt | Regioselective; yields a single isomer after reduction and cyclization. | nih.gov |

| Phenazine | N-chloroamines | Alkylphenazines | Reaction proceeds in a strong acid like H₂SO₄. | tandfonline.comtandfonline.com |

Functionalization Approaches for Phenazinium Ring Systems

Once the phenazinium core is formed, further modifications can be introduced to tailor its properties. These functionalizations are key to creating a diverse library of phenazinium derivatives.

The phenazinium ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The presence of a positive charge on the quaternary nitrogen atom enhances the ring's electrophilicity, making it more reactive towards nucleophiles compared to the neutral phenazine parent. nih.govlibretexts.org This activation allows for the direct substitution of hydrogen or other leaving groups on the aromatic ring.

For these reactions to occur, the ring must typically have a good leaving group (like a halide) and be activated by electron-withdrawing groups, often positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of phenazinium salts, the cationic nitrogen itself acts as a powerful activating group. Research has shown that direct nucleophilic substitutions with primary and secondary amines can be carried out on quaternary phenazinium salts. nih.gov These substitutions have been observed to proceed sequentially at the 2 and 7 positions, which enables the selective introduction of different substituents into the heterocycle. nih.gov

The reaction proceeds through an intermediate (often called a Meisenheimer complex) which is then oxidized, often by atmospheric oxygen, to yield the final substituted product. masterorganicchemistry.comnih.gov

Oxidative cyclization represents a powerful strategy for constructing the phenazine ring system itself, often with substituents already in place. nih.govmdpi.comresearchgate.net One established method is the condensation of substituted o-phenylenediamines with o-quinones. nih.gov Another approach involves the direct oxidative condensation of precursors like 4-halo-1,2,3-benzenetriol with N-alkylbenzene-1,2-diamines to synthesize N-alkyl-2-halophenazin-1-ones. nih.govacs.org

A more modern and regioselective method utilizes a Buchwald-Hartwig amination reaction between nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes. nih.gov This is followed by a tandem catalytic reduction of the nitro groups and an oxidative cyclization, often using a mild oxidant like ferric chloride, to form the phenazine ring. nih.gov This protocol allows for the synthesis of compounds with multiple different substituents at designed positions. nih.gov

Electrochemical methods have also emerged for the synthesis of phenazines through an anodic oxidative (4 + 2) cyclization between anilines and o-phenylenediamines in a simple undivided cell. nih.govresearchgate.net

Synthesis of Multifunctional Phenazinium Salts

The creation of phenazinium salts bearing multiple functional groups is essential for advanced applications. Methodologies have been developed that allow for the introduction of diverse substituents under mild conditions. nih.gov

One strategy involves activating the phenazine ring for nucleophilic substitution by introducing an additional positive charge into a substituent at the quaternary nitrogen atom. nih.gov For example, a quaternary phenazinium salt with an additional positive charge in its aliphatic side chain was synthesized and shown to react with aliphatic amines, allowing for successive substitutions at the 2 and 7 positions. nih.gov This approach provides a pathway to selectively introduce different amine-based functional groups into the phenazine heterocycle. nih.gov

Another regioselective method that yields multifunctional phenazines is based on the Buchwald-Hartwig amination followed by oxidative cyclization, as described previously. nih.gov This allows for the synthesis of phenazinium salts with up to four different alkoxy substituents at designated positions, demonstrating the versatility of the protocol. nih.gov These methods are crucial for developing phenazinium-based fluorescent probes and other specialized chemical tools. nih.gov

Derivatization for Specific Research Applications (e.g., Thiol-Reactive, Amine-Reactive Variants)

For applications in bioconjugation and biosensor development, Phenazinium, 5-ethyl- must be derivatized with specific reactive groups that can covalently bond to biomolecules like proteins.

Thiol-Reactive Variants: To make phenazinium derivatives reactive towards thiol groups (present in cysteine residues of proteins), they are often functionalized with a maleimide (B117702) group. myu-group.co.jputmb.edunih.gov An example is 1-[3-(2-maleimidoethyl carbamoyl) propoxy]-5-ethyl phenazinium triflate, also known as thiol-reactive phenazine ethosulfate (trPES). myu-group.co.jp The maleimide moiety readily reacts with thiols under near-neutral pH conditions to form a stable thioether linkage. myu-group.co.jpnih.gov This allows for the site-selective modification of proteins, enabling the development of redox mediators for biosensors. myu-group.co.jp Other thiol-reactive groups include iodoacetamides and vinyl sulfones. utmb.edunih.gov

Amine-Reactive Variants: To target primary amine groups (found in lysine (B10760008) residues and the N-terminus of proteins), phenazinium derivatives can be equipped with amine-reactive functionalities. thermofisher.comnih.govthermofisher.com The most common of these are active esters, such as N-hydroxysuccinimide (NHS) esters. myu-group.co.jpthermofisher.com An example is 1-[3-(succinimidyl oxycarbonyl) propoxy]-5-ethyl phenazinium trifluoromethane (B1200692) sulfonate, or amine-reactive phenazine ethosulfate (arPES). myu-group.co.jp This compound reacts with nucleophilic amine groups to form a stable amide bond, effectively tethering the phenazinium core to the protein. myu-group.co.jpthermofisher.com Other amine-reactive groups include isothiocyanates and sulfonyl chlorides. thermofisher.com

Table 2: Reactive Groups for Phenazinium Derivatization

| Target Functional Group | Reactive Moiety | Resulting Linkage | Example Phenazinium Derivative | Reference |

|---|---|---|---|---|

| Thiol (-SH) | Maleimide | Thioether | Thiol-reactive phenazine ethosulfate (trPES) | myu-group.co.jp |

| Thiol (-SH) | Iodoacetamide | Thioether | N-(1,10-Phenanthrolin-5-yl)iodoacetamide | avantorsciences.com |

| Amine (-NH₂) | Succinimidyl (NHS) Ester | Amide | Amine-reactive phenazine ethosulfate (arPES) | myu-group.co.jp |

| Amine (-NH₂) | Isothiocyanate | Thiourea | FITC (Fluorescein isothiocyanate) | thermofisher.comthermofisher.com |

Electrochemical Behavior and Redox Chemistry of Phenazinium, 5 Ethyl

Fundamental Electrochemical Characterization

The electrochemical behavior of Phenazinium, 5-ethyl- and its derivatives is primarily investigated through techniques like cyclic voltammetry, which provides insights into their redox potentials and the mechanisms of electron transfer.

Cyclic voltammetry is a key analytical method used to study the redox properties of phenazinium compounds. For instance, studies on 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES), a prominent derivative, have determined its redox potential to be -0.14 V when measured against a silver/silver chloride (Ag/AgCl) reference electrode. mdpi.com This low redox potential is a significant characteristic, as it allows for the development of electrochemical sensors that can operate at low potentials, such as +0.2 V. mdpi.comnih.gov Operating at lower potentials is advantageous as it minimizes interference from other electroactive species commonly found in biological samples, like ascorbic acid, uric acid, and acetaminophen (B1664979). mdpi.com

In a related study focusing on a different ethyl-substituted flavin compound, 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin, cyclic voltammetry revealed two distinct one-electron oxidation potentials at +0.95 V and +1.4 V versus the normal hydrogen electrode (NHE). nih.govresearchgate.net

Table 1: Redox Potentials of Phenazinium, 5-ethyl- Derivatives and Related Compounds

| Compound | Redox Potential | Reference Electrode |

|---|---|---|

| 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | -0.14 V | Ag/AgCl |

| 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin | +0.95 V (1st oxidation) | NHE |

| 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin | +1.4 V (2nd oxidation) | NHE |

| Potassium ferricyanide | +0.23 V | Ag/AgCl |

The electron transfer mechanism for phenazine (B1670421) compounds generally follows a square scheme, which involves two sequential single-electron transfers that are coupled with protonation steps. nih.gov This process can be summarized in the following steps:

The initial phenazine molecule (Phz) accepts an electron to form a radical anion (Phz•−).

This radical anion is then protonated to form a neutral radical (PhzH•).

The neutral radical accepts a second electron, forming an anion (PhzH−).

A final protonation step results in the fully reduced dihydrophenazine (PhzH2). nih.gov

In some cases, the electron transfer can be directly coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). This has been observed in related ethyl-flavin systems where the presence of a base leads to a shift in the oxidation potential to a less positive value, which is characteristic of a PCET mechanism. nih.govresearchgate.net

Role as Electron Mediators in Bioelectrocatalysis

Phenazinium, 5-ethyl- derivatives are highly effective as electron mediators in second-generation biosensors. They facilitate the transfer of electrons from the reduced cofactor of an enzyme to an electrode surface, overcoming the challenge of the enzyme's redox center being deeply embedded within its protein structure. mdpi.commyu-group.co.jp

The derivative 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) has been demonstrated to be a versatile and effective electron mediator for a variety of diagnostically important flavin oxidoreductases. nih.govresearchgate.net Its compatibility allows for the development of disposable sensor strips for various analytes. nih.gov The mediator can diffuse into the enzyme's active site, accept an electron from the reduced flavin cofactor, and then be re-oxidized at the electrode, generating a measurable current that correlates with the substrate concentration. myu-group.co.jp

Table 2: Application of mPES as a Mediator for Various Flavin Oxidoreductases

| Enzyme | Application | Finding | Citation |

|---|---|---|---|

| Lactate (B86563) Oxidase (LOx) | Lactate biosensor | mPES functions as an effective mediator, allowing for a highly sensitive and stable sensor. | mdpi.comnih.govresearchgate.net |

| Glucose Dehydrogenase (GDH) | Glucose biosensor | mPES is an effective electron mediator for GDH-based sensors. | nih.govresearchgate.net |

To enhance the efficiency of electron transfer, derivatives of Phenazinium, 5-ethyl- have been developed to enable quasi-direct electron transfer (QDET). This approach involves covalently attaching the mediator molecule to the surface of the enzyme, in close proximity to its redox center. myu-group.co.jp

A novel thiol-reactive phenazine ethosulfate (trPES), which contains a maleimide (B117702) group, was specifically designed for this purpose. This derivative can be attached to cysteine residues on the enzyme's surface. In a study using lactate oxidase (LOx), which naturally lacks cysteine residues, a cysteine was introduced via site-directed mutagenesis. The trPES was then successfully attached to this engineered cysteine. The resulting trPES-modified LOx clearly demonstrated glucose-concentration-dependent response currents, indicating that the attached mediator successfully facilitated electron transfer from the internal flavin to the electrode. This confirmed the viability of the QDET mechanism. myu-group.co.jp

Redox Cycling and Regeneration Processes

The function of Phenazinium, 5-ethyl- and its derivatives as electron mediators is fundamentally a process of continuous redox cycling. In a biosensor application, the mediator molecule is first reduced when it accepts an electron from the reduced flavin cofactor of the enzyme after the enzyme has oxidized its substrate. mdpi.com

Following its reduction, the mediator diffuses to the electrode surface where it undergoes electrochemical oxidation, transferring the electron to the electrode. This step regenerates the oxidized form of the mediator, allowing it to diffuse back to another reduced enzyme and begin a new cycle. myu-group.co.jp This regeneration is crucial for the catalytic nature of the mediator, as a single molecule can shuttle many electrons, leading to an amplified signal. The stability of derivatives like mPES over a wide pH range is a key factor in ensuring the robustness and long shelf-life of sensors that rely on this redox cycling process. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| mPES | 1-methoxy-5-ethyl phenazinium ethyl sulfate |

| trPES | 1-[3-(2-maleimidoethyl carbamoyl) propoxy]-5-ethyl phenazinium triflate |

| LOx | Lactate Oxidase |

| GDH | Glucose Dehydrogenase |

| FPOx | Fructosyl Peptide Oxidase |

| NHE | Normal Hydrogen Electrode |

| Ag/AgCl | Silver/Silver Chloride Electrode |

| Et-FlOH | 5-ethyl-4a-hydroxy-3-methyl-4a,5-dihydrolumiflavin |

| PCET | Proton-Coupled Electron Transfer |

Advanced Spectroscopic and Photophysical Investigations of Phenazinium, 5 Ethyl Systems

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of phenazinium compounds are characterized by transitions within their extended π-conjugated system. The parent Phenazinium, 5-ethyl- cation is known to absorb light in the visible region of the electromagnetic spectrum, a property that underpins its use as a photocatalyst. While specific spectral data for the unsubstituted compound is not extensively detailed in publicly available literature, the behavior of closely related derivatives, such as triamino-phenazinium dyes, provides significant insight.

The introduction of substituents onto the phenazinium core dramatically influences the electronic structure and, consequently, the spectroscopic properties. For instance, the modification of a triamino-phenazinium dye with electron-withdrawing groups leads to significant shifts in the absorption and emission maxima. This is attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Electron density difference plots for these derivatives reveal that the lowest energy electronic transition (S0→S1) possesses a charge-transfer character. nih.gov This charge transfer from the phenazinium core to the substituent groups is a key determinant of the molecule's photophysical properties. nih.gov

The following table illustrates the impact of substitution on the photophysical properties of a parent triamino-phenazinium (TAP) dye, demonstrating the tunability of the phenazinium chromophore.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Parent TAP | 537 | 557 | 20 | 0.71 |

| TAP Derivative 1 | 555 | 639 | 84 | 0.02 |

| TAP Derivative 2 | 564 | 650 | 86 | 0.01 |

| TAP Derivative 3 | 552 | 648 | 96 | < 0.01 |

Data adapted from studies on triamino-phenazinium derivatives to illustrate substituent effects. nih.gov

The phenomenon of solvatochromism, where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent, is a critical aspect of dye chemistry. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.orgpradeepresearch.org If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromism) in the absorption spectrum (positive solvatochromism). wikipedia.org Conversely, if the ground state is more stabilized, a blue-shift (hypsochromism) is observed (negative solvatochromism). wikipedia.orgpradeepresearch.org

Aggregation Phenomena and Supramolecular Assembly

In solution, dye molecules like Phenazinium, 5-ethyl- can self-associate to form aggregates, driven by non-covalent interactions such as van der Waals forces and π-π stacking. pradeepresearch.org This aggregation significantly alters the photophysical properties of the system compared to the monomeric species. pradeepresearch.org The planar, aromatic structure of the phenazinium core is conducive to such stacking interactions. The specific geometry of the molecular arrangement within the aggregate dictates the nature of the spectral shifts observed.

The changes in the absorption spectrum upon aggregation are explained by molecular exciton (B1674681) theory, which describes the coupling of the transition dipole moments of the constituent monomers. pradeepresearch.org Two primary types of aggregates are distinguished by their spectral signatures:

H-aggregates: Characterized by a hypsochromic (blue) shift in the absorption band relative to the monomer. This typically arises from a parallel, face-to-face stacking arrangement of the dye molecules. pradeepresearch.org

J-aggregates: Exhibit a bathochromic (red) shift, often accompanied by a sharp, narrow absorption band with a small Stokes shift. wikipedia.org This is generally attributed to a head-to-tail arrangement of the molecular transition dipoles. pradeepresearch.orgwikipedia.org

The formation of these aggregates is highly dependent on factors such as concentration, solvent, temperature, and the presence of additives. wikipedia.org While the aggregation behavior of cyanine (B1664457) and porphyrin dyes is well-documented, specific studies detailing the formation of J- or H-aggregates for Phenazinium, 5-ethyl- are scarce. However, the fundamental principles of exciton coupling are broadly applicable to such π-conjugated systems. pradeepresearch.orgwikipedia.org

The tendency of a molecule to aggregate and the type of aggregate formed are intrinsically linked to its molecular structure. Modifications to the phenazinium core can influence aggregation propensity in several ways:

Steric Hindrance: Bulky substituents can impede the close packing required for efficient π-π stacking, thereby reducing the tendency to aggregate.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution and dipole moment of the molecule, affecting the intermolecular forces that drive self-assembly. nih.gov

Intermolecular Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding can introduce additional directional interactions, promoting specific aggregation geometries.

For example, studies on other dye systems have shown that subtle changes in peripheral side chains can switch the aggregation pathway from H-type to J-type.

Photochemical Reactivity and Energy Transfer Pathways

Phenazinium, 5-ethyl- and its derivatives are notable for their photochemical reactivity, particularly their involvement in energy and electron transfer processes. This reactivity is central to their function as electron mediators and photocatalysts.

A prominent example is the use of phenazine (B1670421) ethosulfate (a salt of Phenazinium, 5-ethyl-) as a metal-free, visible-light photocatalyst for the aerobic oxidative amidation of aldehydes. organic-chemistry.orgacs.orgnih.gov The proposed mechanism involves the initial absorption of a photon by the phenazinium salt, promoting it to an excited state. This excited state is then capable of accepting an electron from an amine, initiating the catalytic cycle. The reduced phenazinium catalyst is subsequently regenerated by oxidation with molecular oxygen, a process involving sequential electron transfer steps. acs.org This cycle highlights the role of the phenazinium core as a stable platform for mediating electron transfer under photochemical conditions.

Furthermore, derivatives such as 1-methoxy-5-ethylphenazinium ethyl sulfate (B86663) (mPES) serve as highly effective electron mediators in electrochemical biosensors. nih.govmdpi.comresearchgate.net In this application, mPES facilitates the transfer of electrons from the reduced cofactor of an oxidoreductase enzyme (like lactate (B86563) oxidase or glucose dehydrogenase) to an electrode surface. mdpi.comresearchgate.net This process bypasses the direct, often slow, electron transfer from the enzyme to the electrode, enabling sensitive and accurate detection of the analyte. The efficiency of mPES is attributed to its suitable redox potential and its ability to effectively interact with the enzyme's active site. mdpi.com

These applications demonstrate that the primary energy transfer pathway for excited Phenazinium, 5-ethyl- systems is often intermolecular electron transfer, establishing them as potent redox-active photosensitizers and mediators.

Computational and Theoretical Studies on Phenazinium, 5 Ethyl Compounds

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of phenazinium systems. While specific HOMO-LUMO energy gap values for Phenazinium, 5-ethyl- are not extensively reported in the literature, related studies on similar compounds provide a framework for understanding its electronic structure.

For instance, in studies of related radical ion salts, DFT calculations have been used to successfully correlate the structural and magnetic properties of the materials. acs.org These calculations often involve geometry optimization of the molecular structure to find the lowest energy conformation. In a study involving a 5'-9-N-ethylphenazinium conjugate, the geometry of the phenazine (B1670421) (Pzn) residue was optimized using an ab initio program with a 3-21G basis set to derive new parameters for subsequent molecular dynamics simulations. researchgate.net Although this is a relatively small basis set by modern standards, it provided a foundational understanding for further dynamic studies.

DFT calculations on similar organic molecules have also been used to estimate singlet-triplet energy gaps, which are crucial for understanding their photophysical properties. aip.org For phenazine itself, modified Hückel theory has been employed to predict molecular orbitals and bond lengths, showing good agreement with experimental data. researchgate.net Such theoretical approaches are fundamental to predicting the reactivity and electronic transitions of phenazinium derivatives like the 5-ethyl- substituted compound.

Table 1: Computational Methods and Basis Sets in Phenazinium Studies

| Computational Method | Basis Set | Application | Reference |

| Ab initio | 3-21G | Full geometry optimization of a phenazine residue for force field parameterization. | researchgate.net |

| Density Functional Theory | - | Correlation of structural and magnetic properties in radical ion salts. | acs.org |

| Modified Hückel Theory | - | Prediction of molecular orbitals and bond lengths of phenazine. | researchgate.net |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations have provided significant insights into the dynamic behavior and intermolecular interactions of Phenazinium, 5-ethyl- derivatives, particularly in biological systems. A notable example is the study of a 5'-9-N-ethylphenazinium conjugate with oligonucleotides.

In this research, MD simulations were performed using the Amber 4.0 program. researchgate.net The standard force-field parameters for the oligonucleotide were used in conjunction with newly derived parameters for the phenazinium residue, which were obtained from ab initio calculations. researchgate.net The simulations unambiguously demonstrated that the tethered N-ethylphenazinium ion intercalates between the nucleotides of the target DNA strand. researchgate.netlu.se This intercalation is a key mechanism for the interaction of many phenazinium compounds with DNA.

The simulations also revealed details about the conformation of the DNA duplex upon intercalation, noting that mismatched G-A bases adopted an anti-anti conformation and formed stable base pairs through inter-strand hydrogen bonds. researchgate.net This level of detail is crucial for understanding the stabilizing effects of phenazinium intercalation on DNA structures.

Prediction of Spectroscopic and Electrochemical Properties

Computational methods are also employed to predict spectroscopic and electrochemical properties, which can then be correlated with experimental data.

In terms of spectroscopic properties, a study on pentacyclic azine dyes highlighted a significant red shift of 35 nm in their absorption spectra compared to tricyclic model compounds, including 3,7-bis(diethylamino)-5-ethyl-phenazinium iodide. researchgate.net While this is an experimental observation, it provides a valuable benchmark for computational predictions of UV-visible spectra using methods like Time-Dependent DFT (TD-DFT).

Regarding electrochemical properties, the redox potential of adsorbed N-ethylphenazinium has been reported to be -210 mV. lu.se Furthermore, cyclic voltammetry measurements in acetonitrile (B52724) have been used to determine the redox potentials for the two-stage redox system of N-ethylphenazyl, which includes the oxidation to the N-ethylphenazinium cation. dtic.mil These experimental values can be compared with theoretical predictions from computational electrochemistry to validate the computational models.

Table 2: Experimental Electrochemical and Spectroscopic Data for N-ethylphenazinium Derivatives

| Property | Compound | Value | Method | Reference |

| Redox Potential | Adsorbed N-ethylphenazinium | -210 mV | - | lu.se |

| Absorption Spectra Shift | 3,7-bis(diethylamino)-5-ethyl-phenazinium iodide | 35 nm red shift (relative to pentacyclic dye) | UV-visible Spectroscopy | researchgate.net |

Modeling of Binding Interactions and Conformational Changes

The modeling of binding interactions and associated conformational changes is a key application of computational studies for Phenazinium, 5-ethyl- and its analogues. The aforementioned MD simulations of the 5'-9-N-ethylphenazinium conjugate provide a clear example of this. researchgate.net

The intercalation of the phenazinium moiety into the DNA duplex is a significant conformational event that was successfully modeled. researchgate.netlu.se The stability of this binding interaction was further supported by thermodynamic calculations, which showed a favorable change in Gibbs free energy (ΔG°(298K)) of approximately -10 kJ/mol compared to the unbound state. researchgate.netlu.se This thermodynamic data quantifies the strength of the interaction and is a critical parameter in drug design and the development of DNA probes.

Models for flavin-nicotinamide interactions have also been studied, which can serve as an analogy for the binding of phenazinium compounds to biological redox partners. aip.org These models help in understanding the non-covalent forces, such as van der Waals interactions and hydrogen bonding, that govern the formation of molecular complexes. researchgate.net

Table 3: Thermodynamic Data for N-ethylphenazinium Conjugate Binding to DNA

| Parameter | Value (ΔΔG°(298K)) | Significance | Reference |

| Binding Energy | ~ -10 kJ/mol | Indicates a stable intercalation complex. | researchgate.netlu.se |

Mechanistic Investigations of Interactions with Biomolecules

Deoxyribonucleic Acid (DNA) Binding Mechanisms

The interaction of phenazinium derivatives with DNA is a subject of significant research interest. The binding is primarily non-covalent and can occur through several modes, each with distinct structural and energetic characteristics. These interactions are critical as they can alter the conformation and function of DNA.

Intercalative Binding Modes and Energetics

Intercalation is a primary binding mode for many planar aromatic cations like 5-ethylphenazinium. In this process, the flat phenazinium ring inserts itself between the base pairs of the DNA double helix. This insertion causes significant structural perturbations in the DNA, including localized unwinding of the helix and an increase in the distance between adjacent base pairs.

| Thermodynamic Parameter | Contribution to Intercalative Binding | Driving Forces |

| ΔG (Gibbs Free Energy) | Negative value indicates a spontaneous binding process. | Overall result of enthalpy and entropy changes. |

| ΔH (Enthalpy) | Typically negative or slightly positive; reflects van der Waals forces and hydrogen bonding. | Stacking interactions, direct contacts. nih.gov |

| ΔS (Entropy) | Typically positive and often the dominant term for pure intercalators. | Hydrophobic effect, release of bound water molecules. nih.govnih.gov |

| ΔCp (Heat Capacity) | Negative; correlates with the reduction in solvent-accessible surface area upon binding. nih.gov | Burial of nonpolar surfaces away from water. nih.gov |

This table presents a generalized summary of thermodynamic contributions for DNA intercalators.

Groove Binding and Electrostatic Interactions

In addition to intercalation, phenazinium compounds can interact with the grooves of the DNA double helix. Groove binding involves the compound fitting into the minor or major groove of the DNA, stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The positively charged 5-ethylphenazinium cation is particularly well-suited for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, which runs along the outer surface of the grooves. This electrostatic attraction is a significant, non-specific force that helps to draw the cation towards the DNA, often serving as a precursor to more specific binding modes like intercalation.

For some ligands, the binding mode can be concentration-dependent, potentially shifting from groove binding at lower concentrations to intercalation at higher concentrations. The specific geometry of the 5-ethylphenazinium ion and its substituents would influence its preference for the minor versus the major groove.

Influence of Nanoconfinement on DNA Interactions

The cellular environment is highly crowded, and DNA is often confined within nanometer-scale spaces, such as in the cell nucleus or viral capsids. This nanoconfinement can significantly alter the binding affinity and dynamics of ligand-DNA interactions. Research using reverse micelles to create confined nano-environments has shown that the binding constant for phenazinium dyes with DNA increases with the degree of hydration within the micelle. acs.org

Nanoconfinement enhances binding affinity through two primary mechanisms: the proximity effect and the confinement effect. nih.gov

Proximity Effect : By restricting the volume in which the ligand and DNA can move, nanoconfinement increases their local effective concentrations and promotes more frequent encounters, leading to a higher probability of binding. nih.gov

Confinement Effect : The reduced water activity and altered entropic environment inside a nanocavity can make the bound state more thermodynamically favorable compared to the bulk solution. nih.govnih.govbgu.ac.il

Studies on model systems have shown that nanoconfinement can increase binding affinity by several orders of magnitude. nih.govnih.gov For instance, in a DNA origami nanobowl, the increased stability of a ligand-DNA complex was attributed primarily to the proximity effect (contributing ~78%) and the nanoconfinement effect (~22%). nih.gov This demonstrates that the physical environment surrounding DNA is a critical factor in modulating the interactions of compounds like 5-ethylphenazinium.

Spectroscopic Probes for DNA-Phenazinium Interactions

A variety of spectroscopic techniques are employed to characterize the binding of 5-ethylphenazinium to DNA. These methods provide detailed information about the binding mode, affinity, and the structural changes induced in both the ligand and the DNA.

UV-Visible Absorption Spectroscopy : The interaction of 5-ethylphenazinium with DNA typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of the phenazinium chromophore. These changes are indicative of the close association between the compound and the DNA base pairs, consistent with intercalation. acs.orgnih.gov

Fluorescence Spectroscopy : Phenazinium compounds are often fluorescent. Upon binding to DNA, changes in the fluorescence intensity and emission wavelength are observed. Intercalation into the hydrophobic environment between DNA base pairs often leads to an enhancement of fluorescence, although quenching can also occur. acs.orgnih.gov Fluorescence quenching assays using dyes like ethidium (B1194527) bromide can be used to confirm an intercalative binding mode. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is highly sensitive to the chiral structure of DNA. The intrinsic CD spectrum of B-form DNA is altered upon ligand binding. Intercalation by a molecule like 5-ethylphenazinium can induce a new CD signal in the absorption region of the achiral ligand, providing strong evidence for an ordered arrangement within the chiral DNA structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide high-resolution structural details of the drug-DNA complex, helping to distinguish between intercalation and groove-binding modes.

| Spectroscopic Technique | Observable Change upon DNA Binding | Inferred Information |

| UV-Visible Spectroscopy | Hypochromism and Bathochromic (red) shift. acs.orgnih.gov | Intercalation, binding affinity (Kb). nih.gov |

| Fluorescence Spectroscopy | Change in fluorescence intensity (quenching or enhancement) and wavelength shift. acs.orgnih.gov | Binding mode, binding constant, displacement of other probes. nih.gov |

| Circular Dichroism (CD) | Changes in the intrinsic DNA CD spectrum; appearance of an induced CD signal for the ligand. acs.org | Perturbation of DNA conformation, evidence of specific binding geometry (intercalation). acs.org |

This table summarizes common spectroscopic methods for studying DNA-ligand interactions.

Protein Binding Dynamics and Conformational Modulation

Beyond DNA, small molecule cations can also interact with proteins, modulating their structure and function. Serum albumins are particularly important due to their role in transporting a wide variety of endogenous and exogenous substances in the bloodstream.

Interactions with Serum Transport Proteins (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a primary carrier for numerous drugs and metabolites. nih.govnih.gov The binding of a compound like 5-ethylphenazinium to HSA is significant as it affects the compound's distribution, metabolism, and availability in the body.

The interaction is typically reversible and driven by a combination of hydrophobic and electrostatic forces. plos.org The positively charged 5-ethylphenazinium would likely be attracted to negatively charged residues (e.g., aspartate, glutamate) on the protein surface. The hydrophobic phenazinium ring can be accommodated within one of HSA's multiple hydrophobic binding pockets, such as Sudlow's Site I or Site II. nih.govmdpi.com

Binding to HSA can induce conformational changes in the protein. nih.gov These structural alterations, even if minor, can be allosteric, meaning they can change the binding affinity of HSA for other ligands at different sites. nih.gov Spectroscopic methods are also key to studying these protein interactions. Fluorescence quenching of HSA's intrinsic tryptophan fluorescence is a common method to determine binding constants and the number of binding sites. plos.org Circular dichroism can be used to detect changes in the secondary structure (e.g., α-helical content) of HSA upon ligand binding. nih.govplos.org

Role in Cellular and Microbial Redox Processes

"Phenazinium, 5-ethyl-" and related phenazine (B1670421) compounds are integral players in a variety of redox-dependent processes within cellular and microbial systems. Their capacity to function as electron shuttles is central to their biological significance.

Electron Shuttling in Biological Systems

Phenazines, a class of nitrogen-containing heterocyclic compounds synthesized by numerous bacteria, are well-established as extracellular electron shuttles. These molecules possess the ability to accept electrons from microbial cells and subsequently transfer them to distant, otherwise inaccessible, external electron acceptors. This shuttling mechanism is vital for the respiratory processes and survival of certain microbial communities, particularly in anaerobic environments.

The efficacy of phenazines as electron shuttles stems from their reversible redox behavior. They can readily cycle between oxidized and reduced states, enabling them to participate in numerous rounds of electron transfer. This capability is fundamental to biogeochemical processes such as the microbial reduction of iron (III) oxides, where phenazines act as intermediaries, channeling electrons from the microorganism to the mineral. The specific redox potential of an individual phenazine derivative dictates its effectiveness as an electron shuttle in various biological and environmental contexts.

Reactive Oxygen Species Generation Mechanisms

The redox cycling of phenazines is intrinsically linked to the production of reactive oxygen species (ROS). In an aerobic environment, the reduced form of a phenazine can react with molecular oxygen (O₂) to generate the superoxide (B77818) radical (O₂⁻). This initial ROS can then be converted, either spontaneously or through enzymatic action, into other reactive species, most notably hydrogen peroxide (H₂O₂).

The generation of ROS by phenazines has profound consequences for microbial physiology and the dynamics of microbial communities. While low concentrations of ROS can serve as signaling molecules, elevated levels can induce significant oxidative stress, leading to cellular damage and exerting antimicrobial effects. Consequently, the ability of phenazine-producing microorganisms to tolerate and manage this self-inflicted oxidative stress is a critical aspect of their biology.

Inter- and Intraspecies Signaling Pathways

Beyond their function as simple electron carriers, phenazines are increasingly appreciated as sophisticated signaling molecules that orchestrate complex behaviors within microbial populations. By modulating the intracellular and extracellular redox state, phenazines can influence the expression of a wide array of genes, thereby regulating diverse physiological processes in both the producing organism and neighboring species.

A classic example is found in the bacterium Pseudomonas aeruginosa, where the synthesis of phenazines is tightly controlled by a quorum-sensing network. The phenazine molecules, once produced and released, act as signals that coordinate gene expression across the population in a cell-density-dependent manner. This signaling is crucial for regulating the production of virulence factors and the development of biofilms, which are structured communities of bacteria. The ability of phenazines to readily diffuse across cell membranes and impact the redox environment of nearby cells makes them highly effective messengers for both communication within a single species (intraspecies) and between different species (interspecies).

Advanced Sensing and Catalytic Applications: Mechanistic Insights

Electrochemical Biosensor Development Principles

Phenazinium, 5-ethyl- derivatives, particularly 1-methoxy-5-ethyl phenazinium ethyl sulfate (B86663) (mPES), have emerged as highly effective electron mediators in the development of second-generation electrochemical biosensors. researchgate.netmdpi.com These sensors offer significant advantages, including the ability to operate at low potentials, which minimizes interference from other electroactive species present in biological samples. researchgate.netmdpi.com

Enzyme Immobilization and Interface Engineering

The performance of an electrochemical biosensor is critically dependent on the effective immobilization of the enzyme onto the electrode surface and the engineering of the interface to ensure efficient electron transfer. In biosensors utilizing Phenazinium, 5-ethyl- derivatives, these compounds act as a bridge, shuttling electrons from the active site of the enzyme to the electrode.

A common method for constructing these biosensors involves creating a mixture containing the specific oxidoreductase enzyme, the Phenazinium, 5-ethyl- derivative (e.g., mPES), and other stabilizing agents like sucrose (B13894) and Tween 20. researchgate.net This mixture is then cast onto the surface of a screen-printed carbon electrode (SPCE) and allowed to dry, effectively immobilizing the enzyme and mediator in a stable matrix. researchgate.net This approach has been successfully employed for the development of disposable sensor strips. researchgate.netmdpi.com

For instance, a biosensor for hydrogen peroxide (H2O2) was developed by modifying a glassy carbon electrode with 1-aminoethoxy-5-ethylphenazine dioctyl sulfosuccinate (B1259242) (aePEDS), a derivative of Phenazinium, 5-ethyl-, and horseradish peroxidase (HRP). researchgate.net This configuration facilitates the detection of H2O2 with high sensitivity. researchgate.net

Selectivity and Interference Mitigation Strategies

A key challenge in electrochemical biosensing is ensuring selectivity for the target analyte and mitigating interference from other electroactive compounds commonly found in biological fluids, such as ascorbic acid, uric acid, and acetaminophen (B1664979). Derivatives of Phenazinium, 5-ethyl- play a crucial role in addressing this challenge.

The use of mediators like mPES allows for the operation of biosensors at low redox potentials (e.g., 0 to +0.2 V vs. Ag/AgCl). researchgate.netmdpi.com At these low potentials, the electrochemical oxidation of common interfering substances is significantly reduced, leading to a more selective and accurate measurement of the target analyte. researchgate.netmdpi.com

For example, a lactate (B86563) sensor employing mPES as a mediator demonstrated negligible interference from uric acid and acetaminophen when operated at these low potentials. researchgate.netmdpi.com This high degree of selectivity is a significant advantage for clinical and diagnostic applications where complex sample matrices are common.

Detection Mechanisms for Specific Analytes (e.g., Lactate, Glucose, H2O2, Glutamate)

The versatility of Phenazinium, 5-ethyl- derivatives as electron mediators has been demonstrated in the development of biosensors for a range of important analytes. The fundamental detection mechanism involves the enzymatic oxidation of the analyte, followed by the transfer of electrons from the enzyme's reduced cofactor to the Phenazinium, 5-ethyl- derivative, which is then electrochemically re-oxidized at the electrode surface, generating a measurable current that is proportional to the analyte concentration.

Lactate: A disposable lactate sensor has been constructed using an engineered lactate oxidase (LOx) and mPES. researchgate.netmdpi.com In this system, lactate is oxidized by LOx, and the electrons are transferred to mPES. The sensor exhibits a high sensitivity and a wide linear range for lactate detection. researchgate.netmdpi.com

Glucose: The applicability of mPES extends to glucose biosensing. It has been shown to be an effective electron mediator for glucose dehydrogenase (GDH)-based glucose sensors, following a similar principle of enzymatic oxidation and mediated electron transfer. researchgate.net

H2O2: A biosensor for hydrogen peroxide was developed using a glassy carbon electrode modified with 1-aminoethoxy-5-ethylphenazine dioctyl sulfosuccinate (aePEDS) and horseradish peroxidase (HRP). researchgate.net The sensor operates at a low potential of 0.11V (vs. Ag/AgCl), effectively avoiding interference from other electroactive substances and achieving a low detection limit. researchgate.net

Glutamate (B1630785): While research into glutamate sensors has been extensive, the direct application of Phenazinium, 5-ethyl- in these specific sensors is not as well-documented in the reviewed literature. However, the principles of mediated electron transfer could theoretically be applied to a glutamate oxidase-based electrochemical sensor.

Interactive Data Table: Performance of Phenazinium, 5-ethyl- Derivative-Based Biosensors

| Analyte | Enzyme | Mediator | Linear Range | Sensitivity | Detection Limit | Reference |

| Lactate | Lactate Oxidase (LOx) | 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | 0–50 mM | 0.73 ± 0.12 µA/mM | Not Specified | researchgate.netmdpi.com |

| H2O2 | Horseradish Peroxidase (HRP) | 1-aminoethoxy-5-ethylphenazine dioctyl sulfosuccinate (aePEDS) | Not Specified | 0.001 μA/mM | 0.2 μM | researchgate.net |

| Glucose | Glucose Dehydrogenase (GDH) | 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES) | Not Specified | Not Specified | Not Specified | researchgate.net |

Chemical Sensing Technologies and Mechanisms

While the application of Phenazinium, 5-ethyl- in electrochemical biosensors is well-established, its use in other chemical sensing technologies is less documented in publicly available research.

Vapochromic and Thermosensitive Sensing Mechanisms

There is currently no specific information available in the reviewed scientific literature detailing the application of the chemical compound “Phenazinium, 5-ethyl-” in vapochromic or thermosensitive sensing mechanisms.

Chemically Assembled Monolayers for Sensing

There is currently no specific information available in the reviewed scientific literature detailing the use of “Phenazinium, 5-ethyl-” in the formation of chemically assembled monolayers for sensing applications.

Organic Catalysis and Photocatalysis

Phenazinium, 5-ethyl-, and its associated salts have emerged as potent organocatalysts, particularly in the realm of photocatalysis. Their ability to absorb visible light and participate in electron transfer processes makes them valuable tools for driving chemical transformations under mild and environmentally benign conditions. These compounds are central to a variety of synthetic methodologies, leveraging their unique electronic properties to facilitate reactions that would otherwise require harsh reagents or transition metal catalysts.

Phenazinium Salt-Catalyzed Reactions

Phenazinium salts, specifically 5-ethylphenazinium ethylsulfate (also known as phenazine (B1670421) ethosulfate), have been successfully employed as inexpensive, metal-free photocatalysts for aerobic oxidative reactions. acs.orgorganic-chemistry.org A notable application is the oxidative amidation of aromatic aldehydes, a fundamental transformation for the synthesis of amides, which are ubiquitous structures in pharmaceuticals and biologically active compounds. organic-chemistry.orgacs.org

This methodology utilizes low catalytic loadings (1-2 mol%) of the phenazinium salt at ambient temperature, with air serving as the terminal oxidant. acs.orgorganic-chemistry.org The process is operationally simple and represents a green alternative to traditional amidation methods that often rely on stoichiometric, expensive, or toxic oxidants and require elevated temperatures. acs.org

The reaction demonstrates broad applicability with a range of aromatic aldehydes. Research findings indicate that aldehydes bearing electron-withdrawing groups tend to react more efficiently than those with electron-donating groups. acs.org The reaction is also compatible with various secondary amines, including both cyclic and acyclic structures. The scalability of this protocol has been demonstrated, achieving high yields even at the gram scale, highlighting its practical utility. organic-chemistry.org

Detailed research into the reaction scope has provided valuable data on the efficiency of 5-ethylphenazinium salt as a catalyst for the synthesis of various amide compounds.

Table 1: Phenazinium Salt-Catalyzed Oxidative Amidation of Aromatic Aldehydes with Pyrrolidine

| Aldehyde Reactant | Amide Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 4-Nitro-N-(pyrrolidin-1-yl)benzamide | 95 |

| 4-Chlorobenzaldehyde | 4-Chloro-N-(pyrrolidin-1-yl)benzamide | 85 |

| 4-Bromobenzaldehyde | 4-Bromo-N-(pyrrolidin-1-yl)benzamide | 82 |

| Benzaldehyde | N-(pyrrolidin-1-yl)benzamide | 72 |

| 4-Methylbenzaldehyde | 4-Methyl-N-(pyrrolidin-1-yl)benzamide | 65 |

| 4-Methoxybenzaldehyde | 4-Methoxy-N-(pyrrolidin-1-yl)benzamide | 51 |

| 2-Naphthaldehyde | N-(pyrrolidin-1-yl)-2-naphthamide | 91 |

Reaction conditions: Aldehyde (0.12 mmol), pyrrolidine, and 5-ethylphenazinium ethylsulfate (1 mol%) in inhibitor-free THF under a 24 W compact fluorescent lamp for 20 hours. acs.org

Visible Light Photocatalysis and Redox Regeneration Cycles

The catalytic action of 5-ethylphenazinium salts is rooted in their ability to function as visible-light photoredox catalysts. The process is initiated by the absorption of visible light by the phenazinium cation, promoting it to an electronically excited state (1i*). acs.org This excited state is a more potent oxidant than the ground state and can accept an electron from a suitable donor, in this case, the amine reactant.

A plausible mechanistic cycle for the oxidative amidation is as follows:

Photoexcitation: The 5-ethylphenazinium cation (1i ) absorbs a photon of visible light, transitioning to its excited state (1i *).

Single Electron Transfer (SET): The excited catalyst 1i * undergoes a single electron transfer from the amine, which acts as a reductive quencher. This generates a phenazyl radical (6 ) and an aminyl radical cation. acs.org

Intermediate Formation: The aminyl radical cation can then react with the aldehyde to form a hemiaminal intermediate.

Oxidation and Product Formation: Subsequent oxidation steps, likely involving the phenazyl radical or other species, lead to the formation of the final amide product.

Catalyst Regeneration: The reduced form of the catalyst, the phenazyl radical, is oxidized back to the initial 5-ethylphenazinium cation by molecular oxygen from the air. This step is crucial for closing the catalytic loop, allowing for the use of sub-stoichiometric amounts of the catalyst. acs.orgorganic-chemistry.org

Charge Transfer Complexes Involving Phenazinium, 5 Ethyl

Formation and Characterization of Electron Donor-Acceptor Complexes

Electron donor-acceptor (EDA) or charge transfer complexes are formed through the association of an electron-rich molecule (donor) with an electron-poor molecule (acceptor). In the case of Phenazinium, 5-ethyl-, its cationic nature makes it a potent electron acceptor. The formation of a CT complex involves the transfer of a small amount of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

A classic and well-studied example of a charge-transfer complex involving a phenazinium cation is with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a strong electron acceptor in its own right when interacting with a suitable donor. The complex formed between N-methylphenazinium (NMP) and TCNQ, denoted as NMP-TCNQ, has been extensively investigated. researchgate.net It is reasonable to infer that Phenazinium, 5-ethyl- would form a similar complex with TCNQ, which can be represented as (5-Et-Pz)-TCNQ.

The formation of these complexes can be achieved through methods such as co-crystallization from a suitable solvent. The resulting solid-state material consists of segregated stacks of the donor and acceptor molecules, a structural feature that is crucial for its electronic properties.

The characterization of these complexes involves a variety of analytical techniques:

X-ray Crystallography: This technique provides definitive evidence of the crystal structure, including the stacking arrangement of the donor and acceptor molecules and the intermolecular distances, which are indicative of the strength of the charge-transfer interaction.

Elemental Analysis: Confirms the stoichiometry of the donor and acceptor in the complex, which is typically 1:1 for many phenazinium-TCNQ type complexes.

Spectroscopic Methods (UV-Vis, IR): These are vital for identifying the electronic and vibrational signatures of the charge transfer interaction, as discussed in the next section.

| Property | Description | Relevance to Phenazinium, 5-ethyl- Complexes |

| Donor | An electron-rich molecule with a relatively low ionization potential. | Can be a neutral molecule like tetrathiafulvalene (B1198394) (TTF) or an anion. |

| Acceptor | An electron-poor molecule with a high electron affinity. | Phenazinium, 5-ethyl- acts as the acceptor cation. |

| Formation | Typically formed by mixing solutions of the donor and acceptor, leading to precipitation or crystallization of the complex. | Expected to form complexes with donors like TCNQ. |

| Stoichiometry | The molar ratio of donor to acceptor in the complex. | Often 1:1, as seen in the analogous NMP-TCNQ. researchgate.net |

This table is generated based on general principles of charge-transfer complexes and data from analogous compounds.

Spectroscopic Signatures of Charge Transfer Interactions

The most direct evidence for the formation of a charge transfer complex comes from its electronic absorption spectrum. The interaction between the donor and acceptor creates new electronic energy levels, leading to the appearance of a new, broad, and often intense absorption band at a lower energy (longer wavelength) than the absorptions of the individual donor and acceptor molecules. This is known as the charge-transfer (CT) band.

For instance, in studies of various donor-acceptor complexes, the appearance of a new absorption band in the visible or near-infrared region is a hallmark of CT complex formation. The energy of the CT band (hνCT) is related to the ionization potential of the donor (ID) and the electron affinity of the acceptor (EA).

Infrared (IR) spectroscopy also provides valuable information. The vibrational frequencies of certain functional groups in both the donor and acceptor molecules can be sensitive to the degree of charge transfer. For example, in TCNQ-based complexes, the frequency of the C≡N stretching mode is known to shift depending on the amount of charge transferred to the TCNQ molecule.

| Spectroscopic Technique | Signature of Charge Transfer | Example from Analogous Systems |

| UV-Visible Spectroscopy | Appearance of a new, broad absorption band at longer wavelengths (lower energy). | The NMP-TCNQ complex exhibits a prominent charge-transfer band. researchgate.net |

| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of specific functional groups (e.g., C≡N stretch in TCNQ). | The C≡N stretching frequency in TCNQ is sensitive to the degree of charge transfer. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of paramagnetic species (radical ions) if the charge transfer is complete or nearly complete. | EPR studies on phenazine-TCNQ complexes have been used to investigate their magnetic properties. rsc.org |

This table is generated based on established spectroscopic methods for characterizing charge-transfer complexes and data from analogous compounds.

Influence on Electronic and Magnetic Properties (e.g., Paramagnetism)

The formation of charge transfer complexes can dramatically alter the electronic and magnetic properties of the constituent molecules. The extent of charge transfer, which can range from partial to complete, dictates the resulting properties.

In complexes like NMP-TCNQ, the charge transfer from the NMP donor to the TCNQ acceptor is significant, leading to the formation of radical ions (NMP•+ and TCNQ•−). The presence of these unpaired electrons on the donor and acceptor stacks gives rise to interesting magnetic behavior.

At high temperatures, NMP-TCNQ behaves like a one-dimensional metal due to the delocalization of the unpaired electrons along the TCNQ stacks. researchgate.net As the temperature is lowered, it undergoes a transition to a magnetic insulator. researchgate.net The magnetic susceptibility of such materials is a key parameter used to study these properties. The presence of unpaired electrons makes the material paramagnetic, and the temperature dependence of the magnetic susceptibility can reveal the nature of the magnetic interactions (ferromagnetic or antiferromagnetic) between the radical ions.

For a hypothetical (5-Et-Pz)-TCNQ complex, similar properties would be anticipated. The unpaired electrons on the 5-ethylphenazinium radical cation and the TCNQ radical anion would lead to paramagnetism. The study of its magnetic susceptibility as a function of temperature would be crucial to understanding the electronic ground state and the magnetic interactions within the crystal lattice. The electrical conductivity of such a complex would also be of significant interest, as it could range from semiconducting to metallic depending on the degree of charge transfer and the crystal packing.

Emerging Research Directions and Future Perspectives

Design Principles for Next-Generation Phenazinium-Based Materials

The development of new materials based on 5-ethyl-phenazinium and its derivatives is guided by a set of key design principles aimed at optimizing their performance for specific applications. These principles revolve around understanding and manipulating the structure-property relationships of the phenazinium core.

A primary focus is on tuning the electrochemical properties of the molecule. For instance, the introduction of various substituent groups onto the phenazinium ring can significantly alter its redox potential. This is a critical factor in applications such as electron mediators in biosensors, where a well-matched redox potential is necessary for efficient electron transfer with enzymes. The substitution pattern can also influence the stability of the compound in different chemical environments.

Computational modeling, particularly using methods like Density Functional Theory (DFT), plays a crucial role in the design process. nih.govrsc.org These theoretical calculations allow researchers to predict the electronic properties, molecular geometry, and spectroscopic behavior of new phenazinium derivatives before their synthesis. nih.govrsc.org This in-silico screening accelerates the discovery of promising candidates with desired characteristics, such as high electron affinity or specific light absorption properties. rsc.org

Structure-activity relationship (SAR) studies are another cornerstone of the design process. nih.gov By systematically modifying the structure of the 5-ethyl-phenazinium core and evaluating the resulting changes in activity, researchers can identify key molecular features that govern performance. For example, in the context of anticancer agents, SAR studies can help in designing derivatives with enhanced cytotoxicity towards cancer cells. researchgate.net

The design of phenazinium-based materials also considers their processability and compatibility with other materials. For instance, modifying the molecule to improve its solubility in common solvents or its ability to form stable thin films is essential for its use in electronic devices.

Integration into Hybrid Functional Systems

A significant area of emerging research is the integration of 5-ethyl-phenazinium and its derivatives into hybrid functional systems, combining the properties of organic and inorganic components to create materials with enhanced or novel functionalities. researchgate.netwku.edu

One promising application is in the field of biosensors. A derivative, 1-methoxy-5-ethyl-phenazinium ethyl sulfate (B86663) (mPES), has been successfully employed as a stable electron mediator in enzyme-based sensors for detecting lactate (B86563). researchgate.net In this hybrid system, the phenazinium derivative facilitates the transfer of electrons between the enzyme and the electrode surface, enabling the sensitive and selective detection of the target analyte. researchgate.net The performance of such biosensors is highly dependent on the efficient integration of the organic mediator with the biological recognition element and the inorganic electrode material.

The development of organic-inorganic hybrid materials for thermoelectric devices is another active area of research. wku.edu While specific examples involving 5-ethyl-phenazinium are still emerging, the general principle involves combining the low thermal conductivity of organic components with the high electrical conductivity of inorganic materials. wku.edu Phenazinium derivatives, with their tunable electronic properties, could potentially be incorporated into such hybrid structures to optimize their thermoelectric performance. wku.edu

Furthermore, the integration of phenazinium-based compounds into composite materials for electronic applications is being explored. By embedding these molecules within a polymer matrix, it is possible to create materials with tailored conductive and optical properties. These composites could find use in applications such as flexible electronics and electrochromic devices.

Advanced Characterization Techniques and Methodological Innovations

The development and understanding of 5-ethyl-phenazinium-based materials rely heavily on the application of advanced characterization techniques and innovative analytical methods.

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods, are crucial for the unambiguous structural elucidation of newly synthesized phenazinium derivatives. researchgate.netipb.pt These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to accurately determine the molecular weight and elemental composition of these compounds. chemrxiv.org Advanced MS techniques can also be used to study the fragmentation patterns of the molecules, providing further structural insights. chemrxiv.org

Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule and can be used to study its structure and bonding. nih.gov It is particularly useful for in-situ analysis of phenazinium-based materials in various environments. nih.gov

Spectroelectrochemistry: This powerful technique combines spectroscopy with electrochemistry to study the changes in the optical properties of a molecule as its oxidation state is varied. nih.gov In-situ spectroelectrochemical methods allow for the direct observation of redox processes and the characterization of reactive intermediates. nih.gov

Electrochemical Techniques:

Cyclic Voltammetry (CV): CV is a fundamental electrochemical technique used to investigate the redox behavior of phenazinium compounds. It provides information about the redox potentials and the stability of the different oxidation states.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the interfacial properties of phenazinium-based systems, such as charge transfer resistance and double-layer capacitance. dntb.gov.uaresearchgate.netnih.govmdpi.comresearchgate.net It is particularly valuable for studying the performance of these materials in devices like biosensors and batteries. researchgate.netnih.govmdpi.comresearchgate.net

The following interactive data table summarizes the performance of a biosensor utilizing a 5-ethyl-phenazinium derivative, 1-methoxy-5-ethyl-phenazinium ethyl sulfate (mPES), as an electron mediator for lactate detection. researchgate.net

| Parameter | Value | Reference |

| Analyte | Lactate | researchgate.net |

| Mediator | 1-methoxy-5-ethyl-phenazinium ethyl sulfate (mPES) | researchgate.net |

| Sensitivity | 0.73 µA/mM | researchgate.netnih.gov |

| Linear Range | up to 50 mM | researchgate.netnih.gov |

| Operational Potential | 0 to +0.2 V vs. Ag/AgCl | researchgate.netnih.gov |

This second interactive data table presents a comparison of the performance of the mPES-based lactate sensor at different applied potentials. researchgate.net

| Applied Potential (vs. Ag/AgCl) | Sensitivity (µA/mM) up to 30 mM | Sensitivity (µA/mM) up to 50 mM |

| 0 V | 0.69 – 0.73 | 0.52 |

| +0.05 V | 0.69 – 0.73 | 0.69 – 0.73 |

| +0.1 V | 0.69 – 0.73 | 0.69 – 0.73 |

| +0.2 V | 0.69 – 0.73 | 0.69 – 0.73 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethylphenazinium, and how can its purity and structural identity be confirmed experimentally?

- Methodological Answer : Synthesis typically involves alkylation of phenazine precursors using ethylating agents (e.g., ethyl halides) under controlled conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, elemental analysis is essential to verify stoichiometry .

Q. What are the primary applications of 5-ethylphenazinium in biochemical studies?

- Methodological Answer : The compound is often used as a redox mediator in enzymatic assays, particularly in studies involving electron transport chains. Researchers employ it to probe electron transfer kinetics in systems like NADH dehydrogenase or cytochrome complexes. Experimental protocols should specify buffer conditions (pH, ionic strength) and spectrophotometric monitoring of redox states at defined wavelengths (e.g., 340 nm for NADH oxidation) .

Q. How should researchers design stability studies for 5-ethylphenazinium under varying environmental conditions?

- Methodological Answer : Stability assays should test thermal, photolytic, and hydrolytic degradation. For example, incubate the compound at 40°C (thermal), expose it to UV light (photolytic), or suspend it in buffers of varying pH (hydrolytic). Use HPLC to quantify degradation products and calculate half-life. Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate degradation pathways .

Advanced Research Questions

Q. How can computational modeling elucidate the redox behavior of 5-ethylphenazinium in complex biological systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict reduction potentials and electron distribution. Molecular docking studies with proteins (e.g., oxidoreductases) require force fields parameterized for organic cations. Validate models experimentally using cyclic voltammetry to measure redox potentials in simulated biological environments (e.g., with NADH as a cofactor) .

Q. What experimental strategies resolve contradictions in reported redox potentials of 5-ethylphenazinium across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, reference electrode calibration, or oxygen interference. Standardize measurements using non-aqueous solvents (e.g., acetonitrile) with ferrocene/ferrocenium as an internal reference. Perform controlled experiments under nitrogen atmosphere to eliminate oxygen artifacts. Cross-validate results with spectroelectrochemical techniques (e.g., UV-Vis during potentiostatic control) .

Q. How can researchers optimize the synthesis of 5-ethylphenazinium derivatives for enhanced selectivity in electron transfer reactions?

- Methodological Answer : Introduce steric or electronic modifiers via substituent-directed alkylation. For example, meta-substituted ethyl groups may alter redox potential. Use kinetic studies (e.g., stopped-flow spectroscopy) to compare electron transfer rates between derivatives. Pair synthetic modifications with DFT-predicted frontier molecular orbitals (HOMO/LUMO) to rationalize selectivity .

Data Management and Reproducibility

Q. What are best practices for archiving raw data from spectroscopic or electrochemical studies of 5-ethylphenazinium?

- Methodological Answer : Deposit raw NMR spectra, voltammograms, and HPLC chromatograms in FAIR-compliant repositories (e.g., Zenodo or institutional databases). Include metadata such as instrument settings (e.g., NMR frequency, scan rate in voltammetry) and calibration details. Reference datasets in publications using persistent identifiers (DOIs) .

Q. How should researchers address batch-to-batch variability in 5-ethylphenazinium synthesis?

- Methodological Answer : Implement quality control (QC) protocols, including HPLC purity thresholds (>98%) and spectroscopic fingerprints. Use statistical process control (SPC) charts to monitor reaction yields and impurity profiles. Document deviations in supplementary materials, and provide detailed synthetic procedures (e.g., inert atmosphere steps, purification gradients) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products